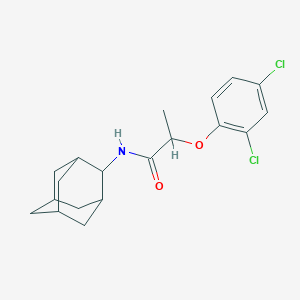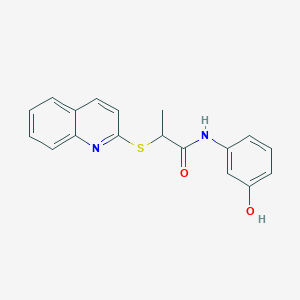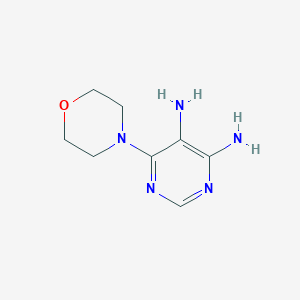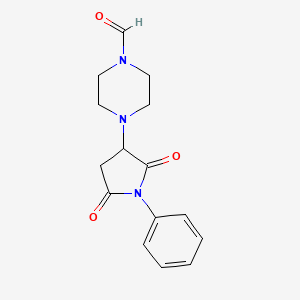
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide, also known as AADP, is a chemical compound that has been extensively studied for its potential use in scientific research. AADP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, it is believed that N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to activate certain pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have anti-inflammatory and anti-oxidant properties. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its specificity. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to selectively target cancer cells, leaving healthy cells unaffected. This makes it a valuable tool for researchers studying cancer. However, one of the limitations of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. One area of research is the development of more efficient synthesis methods for N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide. Another area of research is the optimization of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide for use in cancer treatment. Researchers are also exploring the potential use of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2,4-dichlorophenyl 2-methyl-2-propyl ether. This intermediate is then reacted with adamantane-2-carboxylic acid in the presence of a coupling agent to form N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide.
Applications De Recherche Scientifique
N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide is in the field of cancer research. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-2-adamantyl-2-(2,4-dichlorophenoxy)propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-10(24-17-3-2-15(20)9-16(17)21)19(23)22-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18H,4-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNRRNKZOGWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)



![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)

![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)